Fundamental Properties and Applications of 2-Methyl-N-(2-phenylethyl)oxolan-3-amine: A Technical Whitepaper
Fundamental Properties and Applications of 2-Methyl-N-(2-phenylethyl)oxolan-3-amine: A Technical Whitepaper
Executive Summary
In the pursuit of novel central nervous system (CNS) therapeutics, the strategic modification of known pharmacophores is a cornerstone of medicinal chemistry. 2-Methyl-N-(2-phenylethyl)oxolan-3-amine represents a highly specialized, conformationally restricted secondary amine that bridges two critical chemical spaces: the bioactive phenethylamine (PEA) scaffold and the structurally rigid oxolane (tetrahydrofuran) ring.
This whitepaper provides an in-depth technical evaluation of this compound. By analyzing its physicochemical properties, pharmacological potential, and synthetic pathways, we provide researchers and drug development professionals with a comprehensive guide to utilizing this unique chemotype as a building block for advanced neuropharmacological agents.
Structural and Physicochemical Profiling
The architectural brilliance of 2-Methyl-N-(2-phenylethyl)oxolan-3-amine lies in its hybrid nature. It integrates the flexible, receptor-promiscuous PEA tail with a bulky, stereochemically rich cyclic ether headgroup.
The Oxolane Ring Conformation
The five-membered oxolane ring is a ubiquitous scaffold in medicinal chemistry, known for its non-planar structure that undergoes pseudorotation between "twist" and "envelope" conformations[1]. The addition of a 2-methyl group introduces steric bulk that restricts this pseudorotation, locking the ring into a more predictable energetic minimum. This rigidity is a critical determinant of molecular recognition; the oxolane oxygen acts as a targeted hydrogen bond acceptor, capable of interacting with specific amino acid residues (e.g., Histidine or Tyrosine) within a receptor's ligand-binding domain[2].
Stereochemical Complexity
The presence of the 2-methyl and 3-amine substitutions on the oxolane ring creates two adjacent chiral centers (C2 and C3). Consequently, the molecule exists as four distinct stereoisomers (two pairs of cis/trans enantiomers). In drug development, isolating the correct diastereomer is paramount, as the spatial orientation of the methyl group relative to the amine dictates the trajectory of the PEA tail within a receptor pocket.
Quantitative Physicochemical Data
To evaluate the compound's viability as a CNS-active agent, we must profile its theoretical physicochemical properties. The data below demonstrates strict compliance with Lipinski’s Rule of Five, indicating excellent theoretical bioavailability and blood-brain barrier (BBB) penetrability.
Table 1: Quantitative Physicochemical Data
| Property | Value | Implication for Drug Design |
| Molecular Weight | 205.29 g/mol | Optimal for CNS penetration; highly efficient ligand efficiency. |
| Calculated LogP | ~2.5 | Favorable lipophilicity for crossing the blood-brain barrier. |
| Topological Polar Surface Area | 21.26 Ų | Low TPSA (< 90 Ų) supports high membrane permeability. |
| Hydrogen Bond Donors | 1 | Secondary amine provides a single, highly directional donor site. |
| Hydrogen Bond Acceptors | 2 | Amine nitrogen and oxolane oxygen serve as acceptor sites. |
| Rotatable Bonds | 4 | Maintains a balance between flexibility and conformational restriction. |
Pharmacological Potential and Receptor Modeling
While the exact biological profile of 2-Methyl-N-(2-phenylethyl)oxolan-3-amine is highly specific, its core structural motifs provide a predictive roadmap for its pharmacological behavior.
Trace Amine-Associated Receptor 1 (TAAR1) Modulation
Phenethylamine (PEA) is an endogenous trace amine that acts as a neuromodulator by activating TAAR1, a G-protein coupled receptor (GPCR) involved in regulating monoamine transmission[3]. Synthetic modifications to the PEA scaffold, particularly N-alkylation with bulky heterocyclic groups, significantly alter this profile. Such derivatives often exhibit shifted affinities toward serotonergic (5-HT1A, 5-HT2A) and dopaminergic receptors, acting as partial agonists or antagonists depending on the steric bulk of the N-substituent[4].
Proposed GPCR signaling pathway for TAAR1 activation by PEA derivatives.
Monoamine Transporter Interaction
Unmodified PEA acts as a substrate for the dopamine transporter (DAT) and norepinephrine transporter (NET). However, the bulky 2-methyloxolane group sterically hinders the molecule from being translocated by these transport proteins. Instead, it is hypothesized to act as a reuptake inhibitor, binding to the extracellular face of the transporter without being internalized[3].
Table 2: Comparative Receptor Affinity Profiles (Theoretical Models)
| Compound Class | TAAR1 Affinity | 5-HT2A Affinity | Monoamine Transporter Activity |
| Endogenous PEA | High (Agonist) | Low | Moderate (Substrate) |
| N-Benzyl-PEA | Moderate | Moderate | High (Inhibitor) |
| Oxolane-PEA Derivatives | High (Targeted) | Moderate to High | Modulated (Inhibitor/Substrate) |
Synthetic Methodology and Experimental Workflows
The synthesis of 2-Methyl-N-(2-phenylethyl)oxolan-3-amine is best achieved via a one-pot reductive amination. This approach couples 2-phenylethylamine with 2-methyloxolan-3-one.
Causality in Reagent Selection
Sodium triacetoxyborohydride (NaBH(OAc)3) is explicitly selected over standard sodium borohydride (NaBH4). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This ensures that the unreacted 2-methyloxolan-3-one is not prematurely reduced to the corresponding alcohol, allowing the transient Schiff base (imine) to be selectively reduced[5].
Logical progression of the one-pot reductive amination synthesis workflow.
Self-Validating Protocol: Reductive Amination
To ensure scientific integrity, the following protocol is designed as a self-validating system, utilizing intermediate analytical checks to prevent downstream failures.
Step 1: Imine Condensation
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Dissolve 10.0 mmol of 2-methyloxolan-3-one and 10.5 mmol of 2-phenylethylamine in 30 mL of anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere.
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Add 1.0 equivalent of glacial acetic acid to act as a Brønsted acid catalyst, facilitating the dehydration step of imine formation.
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Stir at room temperature for 2 hours.
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Validation Checkpoint: Withdraw a 50 µL aliquot, dilute in dichloromethane, and analyze via GC-MS. Causality: The complete disappearance of the ketone peak (m/z ~100) and the emergence of the Schiff base mass ion confirms that the condensation phase is complete. Do not proceed until ketone consumption is >95%[5].
Step 2: Selective Reduction
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Cool the reaction vessel to 0°C using an ice bath to control the exothermic reduction.
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Add 14.0 mmol (1.4 eq) of NaBH(OAc)3 portion-wise over 15 minutes.
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Allow the reaction to warm to room temperature and stir for an additional 12 hours.
Step 3: Quenching and Extraction
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Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO3. Causality: This neutralizes the acetic acid and safely decomposes any unreacted hydride, preventing violent off-gassing during extraction.
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Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Step 4: Purification and Final Validation
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Purify the crude oil via flash column chromatography (Silica gel, typically using a gradient of Dichloromethane:Methanol 95:5 with 0.1% Triethylamine to prevent streaking of the secondary amine).
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Final Validation: Confirm the structure via 1H-NMR and 13C-NMR. The disappearance of the imine proton (~8.0 ppm) and the appearance of the secondary amine proton (broad singlet, exchangeable with D2O) definitively validates the success of the synthesis[1].
References
- BenchChem Technical Support Team.
- BenchChem. (phenylmethylene)
- MDPI. Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance. MDPI.
- Frontiers. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology.
- ACS Publications. Design, Synthesis, and Biological Activity of l-1′-Homologated Adenosine Derivatives. PMC / ACS Medicinal Chemistry Letters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis, and Biological Activity of l-1′-Homologated Adenosine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
